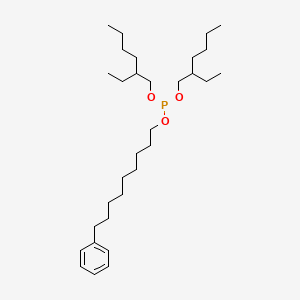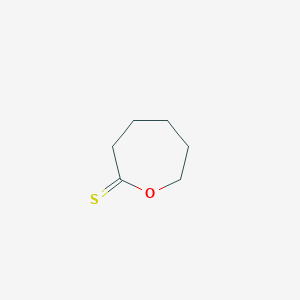
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two ethoxy groups and two 2-methylpentan-2-yl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-diethoxybenzene with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzaldehyde or 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzoic acid.
Reduction: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)cyclohexane.
Substitution: Formation of 1,4-dihalo-2,5-bis(2-methylpentan-2-yl)benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups and the bulky 2-methylpentan-2-yl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparación Con Compuestos Similares
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with 2-methylbutan-2-yl groups instead of 2-methylpentan-2-yl groups.
Uniqueness: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The bulky 2-methylpentan-2-yl groups also contribute to its distinct chemical and physical properties .
Propiedades
Número CAS |
72044-23-6 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O2/c1-9-13-21(5,6)17-15-20(24-12-4)18(16-19(17)23-11-3)22(7,8)14-10-2/h15-16H,9-14H2,1-8H3 |
Clave InChI |
PNJBUWCHRGLRAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


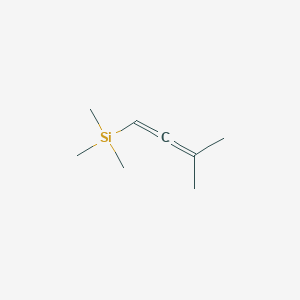
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
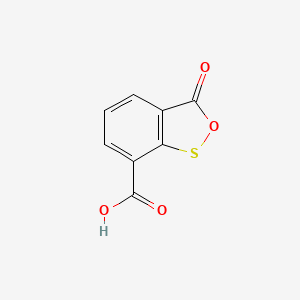
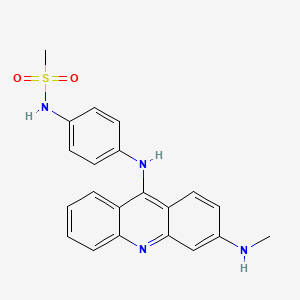
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
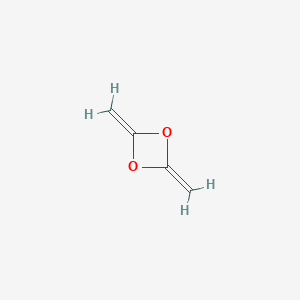
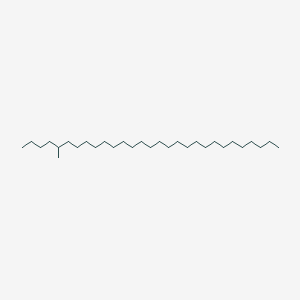
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)


